N-(1-cyclopropylpropyl)-4-methoxyaniline
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Overview
Description
N-(1-cyclopropylpropyl)-4-methoxyaniline: is an organic compound that features a cyclopropyl group attached to a propyl chain, which is further connected to a 4-methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylpropyl)-4-methoxyaniline typically involves the following steps:
Formation of the cyclopropylpropyl group: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to form the cyclopropane ring.
Attachment to the aniline moiety: The cyclopropylpropyl group can be attached to the 4-methoxyaniline through a nucleophilic substitution reaction, where the aniline acts as a nucleophile attacking an electrophilic carbon in the cyclopropylpropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(1-cyclopropylpropyl)-4-methoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(1-cyclopropylpropyl)-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(1-cyclopropylpropyl)-4-aminobenzene: Similar structure but lacks the methoxy group.
N-(1-cyclopropylpropyl)-4-hydroxyaniline: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness: N-(1-cyclopropylpropyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(1-cyclopropylpropyl)-4-methoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-3-13(10-4-5-10)14-11-6-8-12(15-2)9-7-11/h6-10,13-14H,3-5H2,1-2H3 |
InChI Key |
PHYZBKVCBMDONB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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